3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone
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Overview
Description
3-(3-Chloro-5-fluorophenyl)-3’-methoxypropiophenone is an organic compound characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a methoxy group on the propiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’-methoxypropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzaldehyde and 3-methoxypropiophenone.
Condensation Reaction: The aldehyde and ketone undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-3’-methoxypropiophenone may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-3’-methoxypropiophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-3’-methoxypropiophenone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of related compounds.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’-methoxypropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorophenylboronic Acid: Similar in structure but contains a boronic acid group instead of a methoxypropiophenone moiety.
3-Chloro-5-fluorophenylacetic Acid: Contains an acetic acid group instead of a methoxypropiophenone moiety.
3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide: Contains a triazole ring and acetamide group.
Uniqueness
3-(3-Chloro-5-fluorophenyl)-3’-methoxypropiophenone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the methoxypropiophenone moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-15-4-2-3-12(9-15)16(19)6-5-11-7-13(17)10-14(18)8-11/h2-4,7-10H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTJAQXGKCPFLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644938 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-16-8 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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